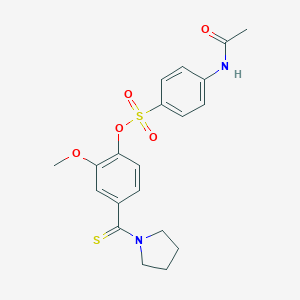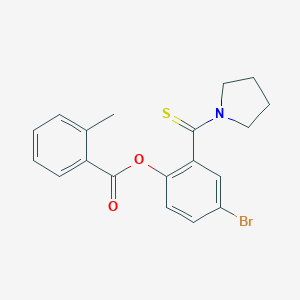
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPAC is a sulfonamide derivative that exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the inhibition of certain enzymes, particularly carbonic anhydrase. Carbonic anhydrase plays a crucial role in the regulation of pH in various tissues and organs. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate results in a decrease in pH, which can have various physiological effects, including the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can result in a decrease in pH, which can affect the activity of various enzymes and proteins. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has several advantages for lab experiments. It is a stable compound that can be synthesized on a large scale, making it readily available for research. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also exhibits potent inhibitory activity against certain enzymes, making it a useful tool for studying enzyme activity. However, 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate also has limitations for lab experiments. It can be difficult to determine the specific target of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, as it exhibits inhibitory activity against multiple enzymes. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms are not well understood, making it challenging to study its physiological effects.
Orientations Futures
There are several future directions for the research of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One potential direction is the development of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-based drugs for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another direction is the study of the specific targets of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, which could lead to a better understanding of its mechanism of action. Additionally, the effects of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate on living organisms should be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with thioamides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as the final product. The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been optimized and can be carried out on a large scale, making it a viable compound for further research.
Applications De Recherche Scientifique
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential applications in drug discovery and development. It exhibits inhibitory activity against certain enzymes, including carbonic anhydrase, which is involved in various physiological processes. 2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
2-Methoxy-4-(1-pyrrolidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Formule moléculaire |
C20H22N2O5S2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O5S2/c1-14(23)21-16-6-8-17(9-7-16)29(24,25)27-18-10-5-15(13-19(18)26-2)20(28)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) |
Clé InChI |
OJWDZBSOGRESEE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
